molecular formula C26H27Cl2N3O B145230 N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine CAS No. 130031-46-8

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine

Cat. No.: B145230
CAS No.: 130031-46-8
M. Wt: 468.4 g/mol
InChI Key: ZNWKRDRQLSWIFJ-UHFFFAOYSA-N
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Description

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an acridine moiety with a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine typically involves multiple steps:

    Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Attachment of the propyl linker: The acridine core is then reacted with a propyl halide in the presence of a base to introduce the propyl group.

    Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine can undergo various chemical reactions, including:

    Oxidation: The acridine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with DNA and potential as a DNA intercalator.

    Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine involves its ability to intercalate into DNA, disrupting the DNA structure and function. The bis(2-chloroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and ultimately cell death. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine is unique due to its combination of an acridine moiety and a bis(2-chloroethyl)amino group, which provides both DNA intercalation and alkylation capabilities. This dual functionality enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWKRDRQLSWIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156311
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130031-46-8
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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